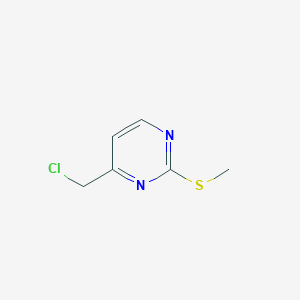

4-(Chloromethyl)-2-(methylthio)pyrimidine

CAS No.: 944902-34-5

Cat. No.: VC8326806

Molecular Formula: C6H7ClN2S

Molecular Weight: 174.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 944902-34-5 |

|---|---|

| Molecular Formula | C6H7ClN2S |

| Molecular Weight | 174.65 g/mol |

| IUPAC Name | 4-(chloromethyl)-2-methylsulfanylpyrimidine |

| Standard InChI | InChI=1S/C6H7ClN2S/c1-10-6-8-3-2-5(4-7)9-6/h2-3H,4H2,1H3 |

| Standard InChI Key | LGQWXVFWJYLQFT-UHFFFAOYSA-N |

| SMILES | CSC1=NC=CC(=N1)CCl |

| Canonical SMILES | CSC1=NC=CC(=N1)CCl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The molecular formula of 4-(Chloromethyl)-2-(methylthio)pyrimidine is C₆H₇ClN₂S, with a molecular weight of 174.65 g/mol. Its hydrochloride salt form (C₆H₈Cl₂N₂S) has a molecular weight of 211.11 g/mol. The compound’s structure is defined by:

-

A pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3).

-

A chloromethyl (-CH₂Cl) substituent at the 4-position, which enhances electrophilic reactivity.

-

A methylthio (-SMe) group at the 2-position, contributing to hydrophobic interactions and metabolic stability.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-(chloromethyl)-2-methylsulfanylpyrimidine | |

| Canonical SMILES | CSC1=NC=CC(=N1)CCl | |

| InChI Key | XJWUHQCPKZPWNK-UHFFFAOYSA-N | |

| Boiling Point | Not reported | - |

| Solubility | Limited in polar solvents |

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically begins with 2-(methylthio)pyrimidine as the starting material. Chloromethylation is achieved using reagents such as chloromethyl methyl ether or formaldehyde/hydrochloric acid under controlled conditions. Key steps include:

-

Electrophilic substitution at the 4-position of the pyrimidine ring.

-

Purification via recrystallization or column chromatography to isolate the product.

Industrial-scale production employs continuous flow reactors to optimize yield (typically 70–85%) and minimize byproducts. Catalysts like Lewis acids (e.g., ZnCl₂) may accelerate the reaction.

Biological Activity and Mechanisms

Kinase Inhibition

4-(Chloromethyl)-2-(methylthio)pyrimidine derivatives have shown promise as protein kinase inhibitors, particularly targeting IGF-1R (Insulin-like Growth Factor 1 Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) . These kinases are implicated in cancer proliferation and angiogenesis. The chloromethyl group facilitates covalent binding to kinase active sites, while the methylthio group enhances membrane permeability .

Table 2: Hypothesized Biological Targets

| Target Kinase | Proposed IC₅₀ (µM) | Application |

|---|---|---|

| IGF-1R | <10 | Oncology |

| VEGFR-2 | 15–20 | Anti-angiogenesis |

Antimicrobial Properties

Preliminary studies on analogous pyrimidines report broad-spectrum antimicrobial activity. For example, derivatives exhibit:

-

MIC (Minimum Inhibitory Concentration) of 32–128 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Synergy with β-lactam antibiotics against drug-resistant strains.

Applications in Drug Development

Anticancer Agents

The compound serves as a precursor for small-molecule kinase inhibitors. In a patent by WO2007083017A2, cyclic urea derivatives incorporating pyrimidine moieties demonstrated 30% response rates in Phase I trials for solid tumors . Modifications at the chloromethyl position enable tuning of selectivity and potency .

Agrochemical Uses

In agrochemistry, the methylthio group acts as a metabolically stable bioisostere for sulfur-containing pesticides. Derivatives inhibit fungal cytochrome P450 enzymes, offering protection against Phytophthora infestans (potato blight).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume